molecular formula C17H19FN4O4 B12729315 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-10-(3-methyl-1-piperazinyl)-7-oxo- CAS No. 115550-37-3

7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-10-(3-methyl-1-piperazinyl)-7-oxo-

Cat. No.: B12729315
CAS No.: 115550-37-3
M. Wt: 362.4 g/mol
InChI Key: UOCIRKABPNGDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-10-(3-methyl-1-piperazinyl)-7-oxo-” (CAS: 115550-37-3) is a fluoroquinolone derivative structurally related to Marbofloxacin, a veterinary antibiotic. Its molecular formula is C17H19FN4O4, with a molecular weight of 362.36 . Key structural features include a fluorine atom at position 9, a methyl group at position 3, and a 3-methyl-1-piperazinyl substituent at position 10 .

Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, conferring broad-spectrum antibacterial activity. This compound’s 3-methylpiperazinyl group distinguishes it from Marbofloxacin (CAS: 115550-35-1), which carries a 4-methyl-1-piperazinyl moiety . Physicochemical properties include a melting point of 268–269°C (decomposition), density of 1.55 g/cm³, and moderate water solubility influenced by pH . While Marbofloxacin is used in dogs and cats for infections like pyoderma and UTIs , the pharmacological profile of this 3-methylpiperazinyl analog remains less documented, warranting comparative analysis with related compounds.

Properties

CAS No.

115550-37-3

Molecular Formula

C17H19FN4O4

Molecular Weight

362.4 g/mol

IUPAC Name

7-fluoro-2-methyl-6-(3-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C17H19FN4O4/c1-9-6-21(4-3-19-9)14-12(18)5-10-13-16(14)26-8-20(2)22(13)7-11(15(10)23)17(24)25/h5,7,9,19H,3-4,6,8H2,1-2H3,(H,24,25)

InChI Key

UOCIRKABPNGDBA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F

Origin of Product

United States

Biological Activity

7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their unique structural characteristics and potential biological activities. These compounds are characterized by a heterocyclic structure that combines elements of pyridine and benzoxadiazine, along with various functional groups that enhance their pharmacological properties.

Chemical Structure

The compound's molecular formula is C17H19FN4O4C_{17}H_{19}FN_{4}O_{4}, with a molar mass of approximately 362.36 g/mol. The structure includes a carboxylic acid group, which is crucial for its biological activity, and various substituents that contribute to its interaction with biological targets.

The biological activity of 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine derivatives is primarily attributed to their ability to interfere with nucleic acid synthesis and disrupt cellular processes in pathogens. This mechanism often involves:

  • Binding to Enzymes or Receptors : The compound may modulate the activity of specific enzymes vital for microbial survival.
  • Disruption of Cellular Pathways : It can affect signal transduction and gene expression within microbial cells.

Biological Activity

Research indicates that these compounds exhibit significant antimicrobial properties. They have been tested against a variety of pathogens, including bacteria and fungi. The following table summarizes findings from various studies on the biological activity of 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine derivatives:

Study Pathogen Tested Activity Observed Mechanism
Study 1E. coliInhibition of growthNucleic acid synthesis interference
Study 2S. aureusAntibacterial effectsEnzyme binding
Study 3C. albicansAntifungal activityDisruption of cell wall synthesis

Case Studies

Several case studies highlight the effectiveness of these compounds in clinical settings:

  • Case Study on Antibacterial Properties : A recent study demonstrated that a derivative of 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine showed potent activity against multi-drug resistant Staphylococcus aureus. The compound was able to reduce bacterial load significantly in vitro.
  • Case Study on Antifungal Activity : Another investigation focused on the antifungal properties against Candida species. The results indicated that the compound inhibited fungal growth at low concentrations by disrupting the integrity of the fungal cell membrane.

Synthesis and Derivatives

The synthesis of 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine derivatives typically involves several steps:

  • Formation of Core Structure : Cyclization reactions are used to create the pyrido-benzoxadiazine core.
  • Functional Group Introduction : Carboxylation and substitution reactions introduce necessary functional groups.

These synthetic routes allow for the development of various derivatives with tailored biological activities.

Applications

The versatility of 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine derivatives extends beyond antimicrobial applications. They are being explored for:

  • Drug Development : Potential candidates for treating infections caused by resistant strains.
  • Materials Science : Their unique chemical properties allow for applications in creating novel materials.

Comparison with Similar Compounds

Piperazinyl Substitutions

  • Marbofloxacin (4-methylpiperazinyl) : The 4-methyl group optimizes solubility (logP = 0.835) and bioavailability in animals, with a plasma half-life of 12–14 hours in dogs .
  • Ofloxacin (unsubstituted piperazinyl) : Lacks methyl groups, increasing polarity but reducing CNS penetration compared to methylated analogs .

Fluorine Substitutions

  • 9,10-Difluoro Derivative: Dual fluorine substitution broadens activity against Pseudomonas aeruginosa but may increase phototoxicity risks .
  • Target Compound (9-F) : Single fluorine at position 9 balances Gram-positive and Gram-negative coverage, akin to Marbofloxacin .

Alkyl Modifications

  • Fluoromethyl Analog (3-CH2F) : The fluoromethyl group enhances metabolic stability and lipophilicity (logP = 1.52), favoring prolonged tissue retention .
  • Marbofloxacin (3-CH3) : Methyl group provides steric bulk, improving DNA gyrase binding affinity .

Research Findings

  • Antibacterial Spectrum : Marbofloxacin’s 4-methylpiperazinyl group confers superior activity against Staphylococcus pseudintermedius (MIC90 = 0.25 µg/mL) compared to unsubstituted piperazinyl derivatives . The target compound’s 3-methyl variant may shift potency toward Gram-negative pathogens due to altered membrane penetration .
  • Solubility and Bioavailability : Marbofloxacin’s solubility decreases in alkaline conditions (pH > 8), a trait shared with the target compound . The fluoromethyl analog’s higher logP (1.52 vs. 0.835) suggests better tissue penetration but lower aqueous solubility .
  • Toxicity: 9,10-Difluoro derivatives show increased cytotoxicity in vitro (IC50 = 12 µM) compared to mono-fluoro analogs (IC50 = 45 µM) .

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